molecular formula C17H16O3S B2465776 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 882749-18-0

1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

Cat. No. B2465776
CAS RN: 882749-18-0
M. Wt: 300.37
InChI Key: QCAUXDGFYYTEIM-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, commonly referred to as BMPS, is a synthetic compound that has been used in laboratory experiments as a tool to study biochemical and physiological processes. BMPS has been shown to have a wide range of applications in scientific research, including its use as a ligand for G protein-coupled receptors (GPCRs), as well as its use in enzyme inhibition, receptor activation, and signal transduction studies.

Scientific Research Applications

Synthesis and Structural Analysis

Organic Impurity Profiling and Structural Elucidation The synthesis of methylone, an intermediate compound related to 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, involves examining the synthesis and organic impurity profile. The study aimed to ascertain if the synthetic pathway could be determined through analysis of the synthesized methylone and its organic impurities. Techniques like GC-MS and NMR spectroscopy were used to identify organic impurities in the reaction products, providing insight into the chemical profiles of methylone and intermediate compounds (Heather et al., 2017).

Antimicrobial Activity and Crystal Structure A compound structurally related to 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone demonstrated antimicrobial activity, particularly against S. aureus. The synthesis, single crystal X-ray structure, and antimicrobial activity were explored, emphasizing the importance of structural analysis in understanding the biological activity of such compounds (Attia et al., 2014).

Synthesis and Structural Characterization of Complexes In the field of organometallics, axially chiral compounds structurally related to 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone were synthesized and characterized. The study involved synthesizing dichloro[η5:κS-indenyl-sulfanyl and -sulfinyl]rhodium complexes and determining their solid-state structures through single-crystal X-ray diffraction. This highlights the compound's relevance in synthesizing complex organometallic structures (Baker et al., 2012).

Supramolecular Aggregation and Molecular Electronics

Polarized Molecular-Electronic Structures Compounds similar to 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone exhibit polarized molecular-electronic structures. The study investigated the supramolecular aggregation, indicating how intramolecular interactions influence the molecule's properties. This research is crucial for understanding the electronic and structural aspects that could be applicable in molecular electronics or material sciences (Low et al., 2004).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3S/c1-12-2-5-14(6-3-12)21-9-8-15(18)13-4-7-16-17(10-13)20-11-19-16/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAUXDGFYYTEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

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